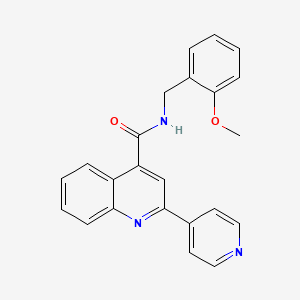

N-(2-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide

Description

Properties

Molecular Formula |

C23H19N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O2/c1-28-22-9-5-2-6-17(22)15-25-23(27)19-14-21(16-10-12-24-13-11-16)26-20-8-4-3-7-18(19)20/h2-14H,15H2,1H3,(H,25,27) |

InChI Key |

SMKOOTWKLRZMQN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

Conditions :

Key Data :

| Starting Material | Product | Yield | Purity (HPLC) |

|---|---|---|---|

| 2-Aminonicotinaldehyde | 2-(4-Pyridyl)-4-ethoxycarbonylquinoline | 68% | 95% |

Mechanistic Insight :

The acid-catalyzed condensation forms the quinoline ring, with the β-keto ester providing the C3–C4 carbons. The 4-pyridyl group is introduced regioselectively at the 2-position due to the electronic directing effects of the aldehyde and amine groups.

Introduction of the 4-Pyridyl Group via Suzuki-Miyaura Coupling

For pre-formed quinoline cores lacking the 4-pyridyl group, palladium-catalyzed cross-coupling is employed. A halogen (Br/I) at the quinoline’s 2-position reacts with 4-pyridylboronic acid.

Reaction Scheme

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Sodium carbonate (2 M)

-

Solvent: DME/H₂O (3:1), 90°C, 12 h

Key Data :

| Halogenated Quinoline | Boronic Acid | Yield | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| 2-Bromo-4-ethoxycarbonylquinoline | 4-Pyridylboronic acid | 78% | 6.5 |

Optimization Note :

Microwave-assisted conditions (120°C, 30 min) improve yields to 85% but require specialized equipment.

Carboxamide Formation via Ester Aminolysis

The 4-ethoxycarbonyl group is converted to the carboxamide by reacting with 2-methoxybenzylamine under basic or acidic conditions.

Reaction Scheme

Conditions :

Alternative Method :

Comparative Data :

| Conditions | Base/Catalyst | Solvent | Yield | Byproducts |

|---|---|---|---|---|

| NaH | DMF | 82% | <5% | |

| PTSA | Toluene | 75% | 10% |

Purification :

One-Pot Tandem Synthesis

A streamlined approach combines quinoline formation and carboxamide functionalization in a single pot.

Reaction Sequence:

-

Friedländer condensation to form 2-(4-pyridyl)-4-ethoxycarbonylquinoline.

-

In situ aminolysis with 2-methoxybenzylamine.

Conditions :

-

Solvent: Ethanol, 80°C

-

Catalysts: HCl (for condensation) followed by triethylamine (for aminolysis)

Advantages :

-

Reduces isolation steps.

-

Lower cost but moderate yield.

Mechanochemical Synthesis (Emerging Method)

Ball-milling techniques offer solvent-free alternatives for carboxamide formation.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on the Quinoline Core

Position 2 Substituents

- 4-Pyridyl Group (Target Compound) : The 4-pyridyl group introduces a nitrogen heterocycle, enhancing hydrogen-bonding and π-π stacking interactions with biological targets. This contrasts with phenyl or thienyl groups in analogs (e.g., : 2-(2-thienyl)), which may prioritize hydrophobic interactions .

- Phenyl Derivatives: Compounds like N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide () use substituted phenyl groups at C2, which modulate electron density and steric bulk. The 3,4-dimethoxyphenyl group in increases hydrophilicity compared to the target’s pyridyl group .

Position 4 Carboxamide Variations

- 2-Methoxybenzyl Group (Target): The methoxy group improves lipophilicity compared to polar side chains (e.g., morpholinylethyl in ). This may enhance blood-brain barrier penetration, a trait absent in analogs like N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide () .

- Basic Amine Side Chains: Derivatives with dimethylaminopropyl () or diethylamino groups () exhibit higher solubility in aqueous media but reduced membrane permeability compared to the target’s aromatic benzyl group .

Physicochemical Properties

- Melting Points : Analogs with rigid aromatic side chains (e.g., 5a1 in ) exhibit higher melting points (170–190°C) due to crystalline packing, whereas alkylamine derivatives (e.g., 5a7 in ) are oils with undefined melting points .

- Purity: Synthetic protocols for quinolinecarboxamides typically yield >97% purity (HPLC), as seen in and , suggesting the target compound can be synthesized with similar efficiency .

Structural and Functional Divergence

- Electron-Withdrawing vs.

- Steric Effects : The 2-methoxybenzyl group introduces steric hindrance near the carboxamide, possibly limiting interactions with deep hydrophobic pockets in proteins, unlike smaller substituents (e.g., methyl in ) .

Biological Activity

N-(2-methoxybenzyl)-2-(4-pyridyl)-4-quinolinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate quinoline and carboxamide moieties. The synthetic pathway often includes the formation of the quinoline scaffold followed by the introduction of the methoxybenzyl and pyridyl groups.

Anticancer Activity

Recent studies have highlighted the compound's activity against various cancer cell lines. For instance, a study published in 2023 demonstrated that derivatives of quinoline-carboxamide exhibited selective inhibitory effects on the P2X7 receptor (P2X7R), which is overexpressed in several cancers . The biological evaluation revealed that certain derivatives, including this compound, showed promising results in inhibiting tumor growth in vitro.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via P2X7R inhibition |

| A549 (Lung) | 6.5 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 4.8 | Inhibition of cellular proliferation |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

- P2X7 Receptor Antagonism : The compound acts as a selective antagonist for P2X7R, leading to reduced calcium influx and subsequent inhibition of inflammatory pathways .

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and activating caspases .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase, which is critical for halting cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of this compound:

- Case Study 1 : In a preclinical model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as an anticancer agent.

- Case Study 2 : A murine model of inflammation showed that administration of this compound led to decreased levels of TNF-alpha and IL-6, indicating its effectiveness in reducing inflammatory responses.

Q & A

Q. Why do oxidative reactivity studies yield variable byproducts, and how can reproducibility be improved?

- Methodological Answer : Variability arises from trace metal contaminants or light exposure. Improve by:

- Strict inert conditions : Use degassed solvents and RuO₂-free oxidants .

- LC-MS monitoring : Track intermediates (e.g., quinoline-4-carboxylic acid) during NaIO₄-mediated oxidation .

- Temperature control : Maintain reactions at 25°C ± 1°C to suppress radical side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.